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Compound of Interest

Compound Name: 2-Chloro-6-methoxyquinazoline
CAS No.: 850424-11-2
Cat. No.: B1428665
Get Quote
& J

Molecular Weight: 194.62 g/mol

Executive Summary & Strategic Relevance

In the high-stakes landscape of drug development, 2-Chloro-6-methoxyquinazoline serves as
a privileged scaffold, particularly for designing EGFR and VEGFR inhibitors. While its synthetic
utility is well-documented, its thermochemical profile—specifically its enthalpy of formation (

) and heat capacity (
)—is often under-characterized in open literature.

Precise thermochemical data is non-negotiable for:
e Process Safety: Predicting runaway reactions during scale-up.
e Crystal Engineering: Understanding polymorphic stability and solubility.

¢ In Silico Binding: Improving the accuracy of ligand-binding enthalpy calculations.
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This guide provides a definitive protocol for determining these properties, grounded in rotating-
bomb combustion calorimetry and adiabatic thermal analysis, along with predicted baseline
values to validate experimental results.

Physicochemical Baseline & Predicted Properties[1]

Before initiating wet-lab calorimetry, researchers must establish a baseline using Group
Additivity Methods (e.g., Benson’s method) and chemoinformatic predictions.

ble 1: licted : | :

Predicted Experimental
Property Symbol Value (In Target Relevance
Silico)* Accuracy
) ) Purity &
Melting Point 125-135°C K )
Polymorphism
. : N/A o
Boiling Point 2945+ 22.0°C Distillation limits
(Decomposes)

, 1.38 +0.06 _ ,
Density glem? glcm3 Packing fraction
Enthalpy of Solubility

, 20 — 25 kJ/mol K3/mol _
Fusion mo modeling
Enthalpy of -4200 to -4500 Deriving
Combustion kJ/mol %

*Note: Predicted values are derived from ACD/Labs and EPI Suite models for quinazoline
derivatives.

Experimental Protocol: Combustion Calorimetry

The gold standard for determining the enthalpy of formation for chlorinated heterocycles is
Rotating-Bomb Combustion Calorimetry. Static bombs are unsuitable due to the formation of
undefined states of chlorine (
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VS.

).

The Chemical Equation

To derive the standard molar enthalpy of formation (
), we first measure the energy of combustion (

). The idealized combustion reaction for 2-Chloro-6-methoxyquinazoline is:

Workflow Visualization

The following diagram outlines the critical path from crude synthesis to final thermodynamic
data.
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Figure 1: Critical workflow for thermochemical characterization of chloro-quinazolines.

Step-by-Step Methodology
Phase 1. Sample Preparation

Objective: Eliminate impurities (water, solvents, homologs) that skew energy values.

o Recrystallization: Dissolve crude 2-Chloro-6-methoxyquinazoline in hot ethanol/acetonitrile
(1:1). Cool slowly to 4°C.

e Drying: Vacuum dry at 40°C for 24 hours over

to remove trace moisture.

» Validation: Perform Differential Scanning Calorimetry (DSC). The melting peak must be
sharp (
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K). Use the fractional melting technique to confirm molar purity

Phase 2: Calorimetric Measurement

Equipment: Isoperibol Rotating-Bomb Calorimeter (e.g., Parr 6200 series equivalent).

» Pelletization: Press ~1.0 g of sample into a pellet. Weigh to

e Bomb Setup:

o Add 10.0 mL of deionized water to the bomb (to dissolve HCI and ensure a defined
thermodynamic state).

o Charge with 3.0 MPa of high-purity Oxygen (

o Combustion: Ignite using a platinum fuse wire.

» Rotation: Initiate rotation immediately after ignition to wash bomb walls with the aqueous
solution, ensuring all

is reduced to
(using
as a reducing agent if necessary, though water often suffices for simple chloro-organics).

e Analysis: Measure temperature rise (

) using a thermistor bridge.

Phase 3: Washburn Corrections

Raw data (

) must be corrected to Standard State (
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MPa,

K).

» Correction for Nitric Acid: Traces of
oxidize to
. Titrate bomb washings with NaOH.

e Correction for Carbon: Check for soot. If present, discard run.

o Correction for HCI: The heat of solution of HCI to the specific concentration in the bomb must
be subtracted.

Thermodynamic Analysis & Safety
Calculating Enthalpy of Formation

Once the standard molar energy of combustion (

) is found, calculate enthalpy of combustion (
):

Where

Is the change in moles of gas:

. Thus, for this specific stoichiometry,

Finally, apply Hess's Law:

Thermal Stability (TGA)

Before attempting synthesis scale-up, perform Thermogravimetric Analysis (TGA).
e Onset Temperature (

): Expect degradation > 260°C.
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o Safety Margin: Maintain reactor temperatures at least 50°C below

Hess Cycle Diagram
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Click to download full resolution via product page

Figure 2: Thermochemical cycle relating formation and combustion enthalpies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1.94644-47-0|2-Chloro-6,7-dimethoxyquinazoline|BLD Pharm [bldpharm.com]

e To cite this document: BenchChem. [Thermochemical Properties of 2-Chloro-6-
methoxyquinazoline: A Technical Characterization Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1428665/docs#thermochemical-
properties-of-2-chloro-6-methoxyquinazoline-a-technical-characterization-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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